molecular formula C16H17NO4 B4590456 ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B4590456
M. Wt: 287.31 g/mol
InChI Key: HVWHREAFSHQUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl group, a benzoate moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbonyl group: The carbonyl group is introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.

    Coupling with benzoic acid derivative: The final step involves the coupling of the furan derivative with a benzoic acid derivative under conditions such as esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The furan ring and benzoate moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2-Methyl-3-furyl)carbonyl]amino}benzoate
  • Ethyl 4-{[(2-Methyl-3-furyl)carbonyl]amino}benzoate
  • Propyl 4-{[(2-Methyl-3-furyl)carbonyl]amino}benzoate

Uniqueness

ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinct properties compared to other benzoates.

Properties

IUPAC Name

propan-2-yl 4-[(2-methylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(2)21-16(19)12-4-6-13(7-5-12)17-15(18)14-8-9-20-11(14)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWHREAFSHQUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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